molecular formula C14H28N2O6 B1295092 n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide CAS No. 6334-25-4

n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

Cat. No.: B1295092
CAS No.: 6334-25-4
M. Wt: 320.38 g/mol
InChI Key: OKRNLSUTBJUVKA-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is a chemical compound with the molecular formula C14H28N2O6. It is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its four hydroxyethyl groups attached to an adipamide backbone, making it a versatile building block for various chemical syntheses .

Mechanism of Action

Target of Action

N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide, also known as Quadrol, is primarily used as a chelating agent . It has the ability to form stable complexes with metal ions , making it useful in metal extraction and catalysis .

Mode of Action

Quadrol interacts with its targets, the metal ions, through its four hydroxyl groups . These groups allow it to form stable complexes with the metal ions , altering their chemical properties and making them more accessible for further chemical reactions .

Biochemical Pathways

Its ability to form stable complexes with metal ions suggests that it may influence metal-dependent biochemical pathways

Pharmacokinetics

Given its use in industrial applications, it is likely that its bioavailability is influenced by factors such as its formulation, the presence of other compounds, and the specific conditions of its use .

Result of Action

The primary result of Quadrol’s action is the formation of stable complexes with metal ions . This can facilitate metal extraction and catalysis, and potentially influence metal-dependent biochemical pathways . The exact molecular and cellular effects of Quadrol’s action depend on the specific context of its use and the nature of the metal ions it interacts with .

Action Environment

The action, efficacy, and stability of Quadrol can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific metal ions present

Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biochemical processes . The nature of these interactions is primarily based on the formation of coordination bonds between the hydroxyl groups of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide and the metal ions.

Cellular Effects

N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . Additionally, N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide can impact cell proliferation and differentiation by interacting with specific signaling molecules and transcription factors.

Molecular Mechanism

The molecular mechanism of action of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it can activate certain enzymes by stabilizing their active conformation. Furthermore, N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH, can lead to its degradation. Long-term effects on cellular function include alterations in metabolic pathways and gene expression, which can impact cell viability and function.

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes and improve cellular function . At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range lead to diminished or harmful effects.

Metabolic Pathways

N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can act as a substrate for certain enzymes, participating in biochemical reactions that produce essential metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. The interactions with cofactors, such as metal ions, further enhance its role in metabolic processes.

Transport and Distribution

Within cells and tissues, N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within different cellular compartments . The binding proteins help in maintaining the stability and solubility of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide, ensuring its proper distribution and accumulation in target tissues.

Subcellular Localization

The subcellular localization of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell . For instance, N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide may be localized to the mitochondria, where it can participate in metabolic processes and energy production. The activity and function of the compound are dependent on its precise subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide can be synthesized through the reaction of dimethyl adipate with diethanolamine. The reaction typically involves the use of a solid alkali catalyst to accelerate the process. The crude product is then separated, filtered, and dried to obtain the final compound .

Industrial Production Methods: In industrial settings, the preparation of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide follows a similar route but on a larger scale. The use of dimethyl adipate and diethanolamine in specific molar ratios, along with the recycling of methanol, helps improve the yield and purity of the product. The process is designed to be simple and easily scalable for industrial production .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Uniqueness: N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide is unique due to its specific structure, which provides multiple reactive sites for chemical modifications. This versatility makes it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRNLSUTBJUVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212726
Record name N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6334-25-4
Record name N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexanediamide
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Record name N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
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Record name 6334-25-4
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Record name Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl)-
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Record name N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212726
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Record name Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl)
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Record name N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ADIPAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide suitable for developing amorphous polyamide coatings?

A1: The research [] highlights that this compound possesses several structural features that make it ideal for creating amorphous polyamide coatings. Firstly, its symmetrical structure, containing two amide groups and four hydroxyl groups, enables it to participate in multiple hydrogen bonding interactions. These interactions contribute to the formation of a tightly bound network within the polymer, enhancing its cohesive strength and potentially its barrier properties. Secondly, the absence of rigid aromatic rings in its structure contributes to the amorphous nature of the resulting polyamide, potentially improving its flexibility and processability.

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